molecular formula C8H17NO2 B13983566 (2,5,5-Trimethyl-1,3-dioxan-2-yl)methanamine

(2,5,5-Trimethyl-1,3-dioxan-2-yl)methanamine

Cat. No.: B13983566
M. Wt: 159.23 g/mol
InChI Key: TUWRADKZZASZCF-UHFFFAOYSA-N
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Description

(2,5,5-Trimethyl-1,3-dioxan-2-yl)methanamine is an organic compound with the molecular formula C8H17NO2 It is a derivative of dioxane, featuring a methanamine group attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5,5-Trimethyl-1,3-dioxan-2-yl)methanamine typically involves the reaction of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The process may also include purification steps such as distillation or crystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2,5,5-Trimethyl-1,3-dioxan-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

(2,5,5-Trimethyl-1,3-dioxan-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5,5-Trimethyl-1,3-dioxan-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The dioxane ring provides structural stability and can participate in hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • (2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine
  • (2,2,5-Trimethyl-1,3-dioxan-5-yl)methanol
  • 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane

Uniqueness

(2,5,5-Trimethyl-1,3-dioxan-2-yl)methanamine is unique due to the specific positioning of the methanamine group on the dioxane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(2,5,5-trimethyl-1,3-dioxan-2-yl)methanamine

InChI

InChI=1S/C8H17NO2/c1-7(2)5-10-8(3,4-9)11-6-7/h4-6,9H2,1-3H3

InChI Key

TUWRADKZZASZCF-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)(C)CN)C

Origin of Product

United States

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